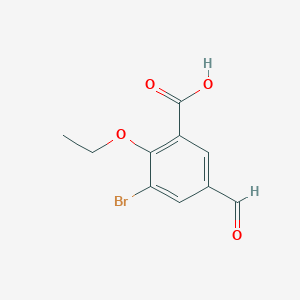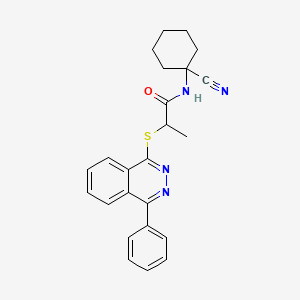
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide, also known as CPPSA, is a chemical compound that has gained significant attention in the field of scientific research. CPPSA is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide inhibits the CFTR protein by binding to a specific site on the protein known as the cystic fibrosis transmembrane conductance regulator nucleotide-binding domain 1 (CFTR-NBD1). This binding stabilizes the CFTR protein, leading to increased chloride transport across cell membranes.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. This increased chloride transport can help to reduce the buildup of thick mucus in the lungs and other organs of individuals with cystic fibrosis. Additionally, N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide in lab experiments is its potency as a CFTR inhibitor. N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to be a highly effective inhibitor of the CFTR protein, which makes it a valuable tool for studying the role of CFTR in various biological processes. However, one limitation of using N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. One area of focus is the development of more potent and selective CFTR inhibitors based on the structure of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. Additionally, there is interest in exploring the potential therapeutic applications of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide in other diseases that involve ion transport across cell membranes, such as polycystic kidney disease. Finally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide, particularly in preclinical and clinical settings.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide involves the reaction of 1-cyanocyclohexylamine with 4-phenylphthalazin-1-ylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with 3-bromopropionyl chloride to yield N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide. The overall yield of N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide synthesis is 45%.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory and digestive systems of the body. It is caused by mutations in the CFTR gene, which encodes for the CFTR protein. The CFTR protein is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the CFTR protein is dysfunctional, leading to the accumulation of thick mucus in the lungs and other organs.
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to be a potent inhibitor of the CFTR protein, which makes it a promising candidate for the development of cystic fibrosis therapies. N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to increase the stability of the CFTR protein, leading to increased chloride transport across cell membranes. Additionally, N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide has been shown to improve the efficacy of other CFTR modulators, such as ivacaftor.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-17(22(29)26-24(16-25)14-8-3-9-15-24)30-23-20-13-7-6-12-19(20)21(27-28-23)18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBYEAOEOFBRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-phenylphthalazin-1-yl)sulfanylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)
![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

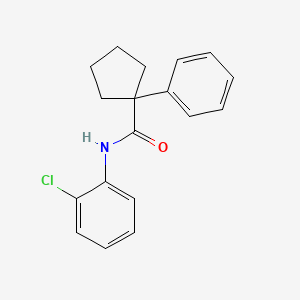
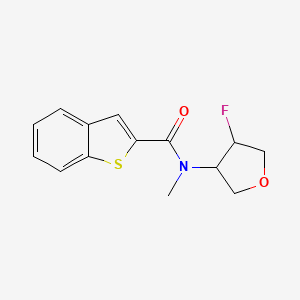

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
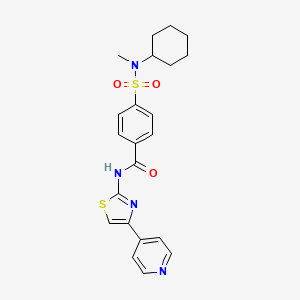
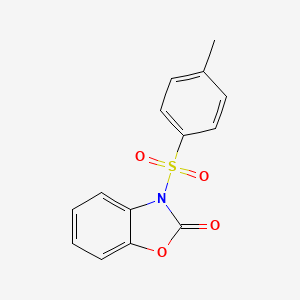
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)
![6-Phenyl-2-[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3018678.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)
